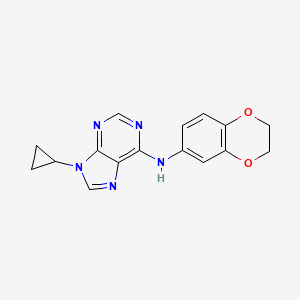
9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine: is a synthetic organic compound that belongs to the purine class of molecules. This compound is characterized by the presence of a cyclopropyl group attached to the purine ring and a 2,3-dihydro-1,4-benzodioxin moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available purine derivatives and cyclopropyl-containing reagents.
Formation of Benzodioxin Moiety: The 2,3-dihydro-1,4-benzodioxin ring can be synthesized via intramolecular cyclization reactions, starting from appropriate phenolic precursors.
Coupling Reactions: The final step involves coupling the cyclopropylated purine with the benzodioxin moiety under conditions that promote amination, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods:
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the purine ring or the benzodioxin moiety, potentially yielding dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro or tetrahydro derivatives.
Substitution Products: Various functionalized purine derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structural features.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Receptor Binding: It may interact with biological receptors, providing insights into receptor-ligand interactions.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide valuable pharmacokinetic data.
Industry:
Material Science: The compound could be used in the development of new materials with specific properties.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and benzodioxin moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor
Properties
IUPAC Name |
9-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-4-12-13(23-6-5-22-12)7-10(1)20-15-14-16(18-8-17-15)21(9-19-14)11-2-3-11/h1,4,7-9,11H,2-3,5-6H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSKROFRVVDWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
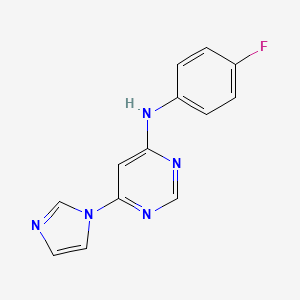
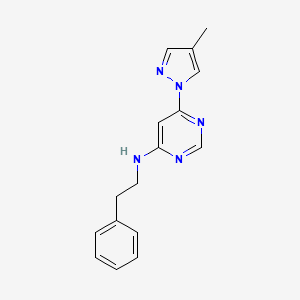
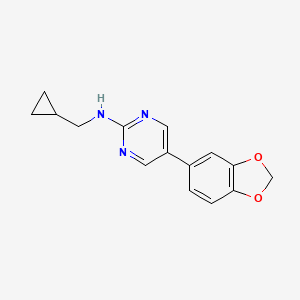
![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)
![2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443548.png)
![2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6443554.png)
![N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6443562.png)
![N-[2-(4-fluorophenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443567.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)
![N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B6443582.png)
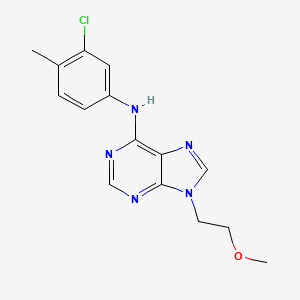
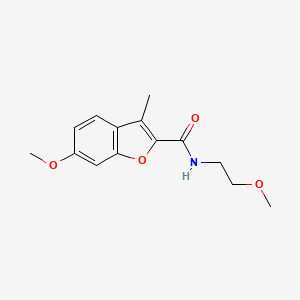
![6-methoxy-3-methyl-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6443598.png)
![9-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-9H-purine](/img/structure/B6443604.png)
